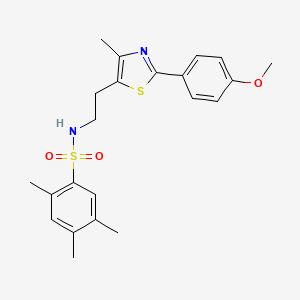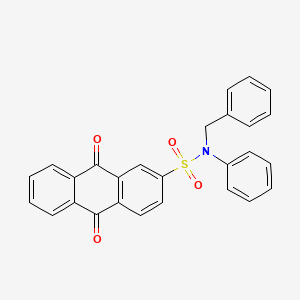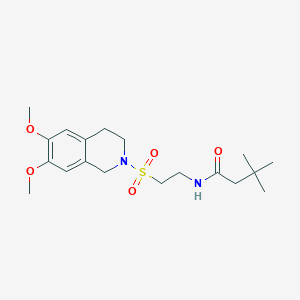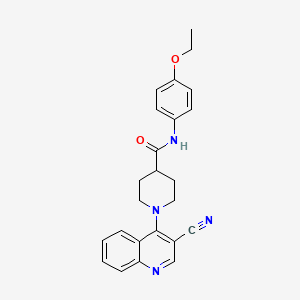
N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a sulfonamide derivative, which is a common structure in many pharmaceutical drugs . Sulfonamides are known for their antibiotic properties, but they can also be found in drugs used to treat a variety of conditions, from diabetes to hypertension .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a sulfonamide group attached to a 2,4,5-trimethylbenzene ring and a 2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl group . The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
As a sulfonamide, this compound might undergo reactions typical of this class of compounds, such as hydrolysis under acidic or basic conditions . The methoxy and thiazole groups might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group might increase its solubility in water, while the aromatic rings might increase its lipophilicity .Applications De Recherche Scientifique
Environmental Fate and Effects
This compound's structural and functional characteristics suggest relevance in understanding environmental fate and behavior of similar complex molecules. Research on related compounds, such as parabens and alkylphenols, highlights the importance of evaluating environmental persistence and potential for bioaccumulation. For example, parabens, due to their widespread use in consumer products, have been detected in various aquatic environments, leading to concerns regarding their weak endocrine-disrupting capabilities and their interactions with chlorine to form more stable and potentially harmful chlorinated by-products (Haman, Dauchy, Rosin, & Munoz, 2015). Similarly, alkylphenol ethoxylates degrade into alkylphenols like nonylphenol and octylphenol, which exhibit estrogenic activities and raise concerns about their impact on wildlife and human health (Ying, Williams, & Kookana, 2002).
Photodegradation and Environmental Remediation
The application of advanced oxidation processes (AOPs) for the degradation of recalcitrant organic pollutants is a growing field of research. The study of related compounds under AOPs can provide insights into potential degradation pathways, the formation of by-products, and their subsequent environmental and health impacts. For example, the degradation of acetaminophen by AOPs generates a variety of by-products, some of which may have adverse environmental and health effects, underscoring the need for efficient treatment methods to mitigate these impacts (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Antioxidant Activity and Potential Applications
The study of antioxidants is crucial in various fields including food engineering, medicine, and pharmacy. The mechanisms of action, efficacy, and potential health benefits of antioxidants derived from or related to N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide could be an area of significant interest. Various assays, such as ORAC, HORAC, FRAP, and DPPH, are used to evaluate the antioxidant capacity of compounds, which could be relevant for assessing the potential health benefits and industrial applications of this compound (Munteanu & Apetrei, 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S2/c1-14-12-16(3)21(13-15(14)2)29(25,26)23-11-10-20-17(4)24-22(28-20)18-6-8-19(27-5)9-7-18/h6-9,12-13,23H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSSPFXBZRXLGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate](/img/structure/B2689688.png)
![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2689689.png)


![N-(4-chlorophenyl)-3-ethyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2689696.png)

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2689699.png)
![9-(4-bromophenyl)-1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2689702.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2689704.png)

